Ethyl 1H-indazole-5-carboxylate
Overview
Description
Ethyl 1H-indazole-5-carboxylate is a compound with the empirical formula C10H10N2O2 . It is a solid substance and is part of the indazole family, a group of nitrogen-containing heterocycles . Indazoles are important building blocks for many bioactive natural products and commercially available drugs .
Synthesis Analysis
Indazole-containing derivatives have gained considerable attention in the field of medicinal chemistry due to their versatile biological activities . Various methods for the synthesis of indazole derivatives have been developed, including transition metal-catalyzed reactions and reductive cyclization reactions . A specific synthesis method for Ethyl 1H-indazole-5-carboxylate was not found in the searched resources.Molecular Structure Analysis
The molecular weight of Ethyl 1H-indazole-5-carboxylate is 190.20 g/mol . The compound contains a bicyclic ring structure made up of a pyrazole ring and a benzene ring . Indazole usually contains two tautomeric forms: 1H-indazole and 2H-indazole, with 1H-indazole being the more thermodynamically stable form .Chemical Reactions Analysis
While specific chemical reactions involving Ethyl 1H-indazole-5-carboxylate were not found in the searched resources, indazole derivatives in general possess a wide range of pharmacological activities . This suggests that they may undergo various chemical reactions depending on the functional groups they are combined with.Physical And Chemical Properties Analysis
Ethyl 1H-indazole-5-carboxylate is a solid substance . It has a molecular weight of 190.20 g/mol , a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 3, and a rotatable bond count of 3 . Its exact mass and monoisotopic mass are 190.074227566 g/mol .Scientific Research Applications
Medicinal Applications
Indazole-containing heterocyclic compounds, such as Ethyl 1H-indazole-5-carboxylate, have a wide variety of medicinal applications . They are used as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents .
Inhibitors of Phosphoinositide 3-Kinase δ
These compounds can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory diseases .
Synthetic Approaches
The compound plays a significant role in the development of synthetic approaches to indazoles, including reactions under catalyst- and solvent-free conditions .
Transition Metal Catalyzed Reactions
Ethyl 1H-indazole-5-carboxylate is used in transition metal catalyzed reactions, which generally produce good to excellent yields, with minimal formation of byproducts .
Reductive Cyclization Reactions
The compound is also used in reductive cyclization reactions, contributing to the synthesis of 1H- and 2H-indazoles .
Synthesis of 2H-Indazoles
Ethyl 1H-indazole-5-carboxylate is used in the synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent .
Safety And Hazards
While specific safety and hazard information for Ethyl 1H-indazole-5-carboxylate was not found in the searched resources, general precautions for handling similar compounds include wearing personal protective equipment/face protection, ensuring adequate ventilation, avoiding contact with eyes, skin, or clothing, and avoiding ingestion and inhalation .
Future Directions
Indazole-containing derivatives, including Ethyl 1H-indazole-5-carboxylate, represent one of the most important heterocycles in drug molecules . Given their wide range of biological activities, there is considerable interest in developing new synthetic approaches to these compounds, with the aim of improving their biological activities . The medicinal properties of indazole have to be explored in the near future for the treatment of various pathological conditions .
properties
IUPAC Name |
ethyl 1H-indazole-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-2-14-10(13)7-3-4-9-8(5-7)6-11-12-9/h3-6H,2H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKABXDPLIJIWLR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)NN=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90363575 | |
Record name | Ethyl 1H-indazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90363575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1H-indazole-5-carboxylate | |
CAS RN |
192944-51-7 | |
Record name | Ethyl 1H-indazole-5-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=192944-51-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 1H-indazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90363575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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